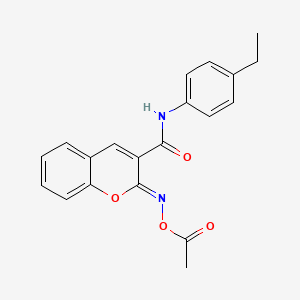

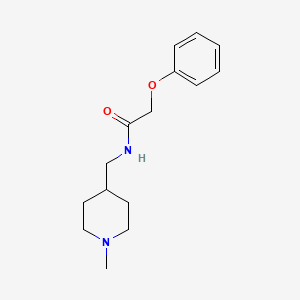

![molecular formula C26H29N5O2 B2552249 3-(2,5-二甲基苯甲基)-1-甲基-9-苯乙基-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮 CAS No. 876151-14-3](/img/structure/B2552249.png)

3-(2,5-二甲基苯甲基)-1-甲基-9-苯乙基-6,7,8,9-四氢嘧啶并[2,1-f]嘌呤-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(2,5-dimethylbenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a derivative of the purine family, which is a group of heterocyclic aromatic organic compounds. Purines and their derivatives are well known for their roles in DNA and RNA as well as their involvement in various biological processes, including serving as energy carriers (ATP, GTP), signaling molecules (cAMP, cGMP), and coenzymes. The specific compound appears to be a synthetic derivative designed for potential therapeutic applications, given its structural complexity and substitution patterns.

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step chemical reactions that introduce various functional groups to the purine core. In the provided data, there is a mention of the synthesis of 3-methyl-3,7-dihydro-purine-2,6-dione derivatives with carboxybenzyl and 2-chloro/cyanobenzyl groups . Although the exact synthesis of the compound is not detailed, similar synthetic strategies may be employed, such as the use of NMR and ESI MS for characterization and the introduction of substituents at specific positions on the purine core to achieve desired biological activities.

Molecular Structure Analysis

The molecular structure of purine derivatives is critical in determining their biological activity. The presence of substituents can significantly affect the molecule's interaction with biological targets. For instance, the study of structure-activity relationships in antirhinovirus activity of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines indicates that lipophilic, electron-withdrawing substituents at the C-2 position enhance antiviral activity . This suggests that the molecular structure of the compound , with its specific substituents, may be tailored for a particular biological function.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, including regioselective amination, as seen in the case of 1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione . The compound may also be amenable to similar reactions, which could be used to further modify its structure or to elucidate its mechanism of action in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the formation of complexes by (pyrimidine)n . (purine)n DNAs at low pH indicates the importance of molecular interactions and the potential for secondary structure formation . Additionally, the antiinflammatory activity of substituted pyrimidopurinediones and their lack of side effects, such as gastric ulceration, highlight the relevance of these properties in therapeutic applications .

科学研究应用

抗炎应用

一项研究讨论了一系列基于新型嘧啶并嘌呤二酮环系的取代类似物,这些类似物在大鼠佐剂诱导性关节炎模型 (AAR) 中表现出显著的抗炎活性。这些化合物表现出与萘普生(一种众所周知的抗炎药)相当的活性,但没有胃溃疡诱导或眼部毒性等相关副作用。这表明这些化合物有可能开发出具有减少副作用的新型抗炎药 (Kaminski 等人,1989)。

神经退行性疾病治疗

另一个研究领域侧重于四氢嘧啶并嘌呤二酮作为神经退行性疾病(如帕金森病和阿尔茨海默病)的潜在治疗方法的应用。这些化合物已被评估其与腺苷受体亚型和单胺氧化酶 (MAO) 的相互作用,确定了有效的 MAO-B 抑制剂和双靶点 A1/A2A 腺苷受体拮抗剂。抑制神经变性中涉及的多个靶点的能力表明这些化合物可能在体内提供累加或协同效应,表明它们在治疗神经退行性疾病方面的潜力 (Koch 等人,2013)。

腺苷受体亲和力和结合模式

对嘧啶并嘌呤二酮的研究还探讨了它们对腺苷受体 (AR) 的亲和力,揭示了不同 AR 亚型和物种之间的结合亲和力差异。这些发现对于理解这些化合物如何与 AR 相互作用至关重要,这可以为开发针对心血管疾病、神经系统疾病和由腺苷受体介导的其他疾病的新药提供参考 (Szymańska 等人,2016)。

合成和结构分析

此外,研究还描述了新的 [f]-稠合嘌呤-2,6-二酮的合成,突出了获得结构复杂的嘌呤二酮的不同合成方法。这些贡献对于化学合成界至关重要,为构建具有潜在生物学应用的嘌呤类化合物提供了新的方法 (Hesek 和 Rybár,1994)。

作用机制

属性

IUPAC Name |

3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O2/c1-18-10-11-19(2)21(16-18)17-31-24(32)22-23(28(3)26(31)33)27-25-29(13-7-14-30(22)25)15-12-20-8-5-4-6-9-20/h4-6,8-11,16H,7,12-15,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMWEHKCVVAWHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3CCCN4CCC5=CC=CC=C5)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethylbenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

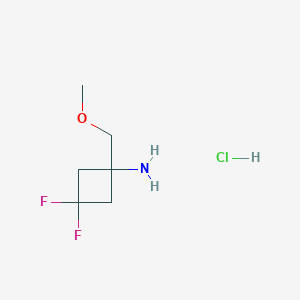

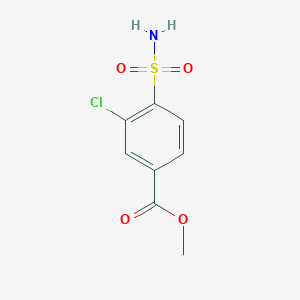

![2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2552168.png)

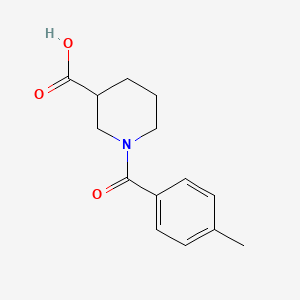

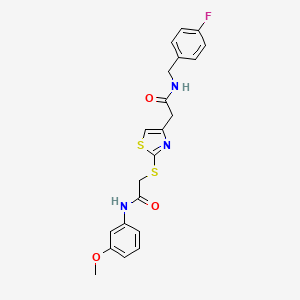

![1-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2552169.png)

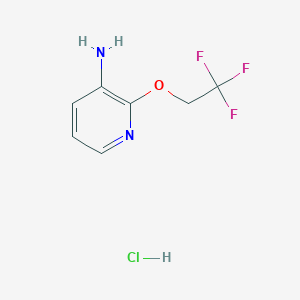

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2552179.png)

![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2552185.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2552186.png)

![2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2552187.png)